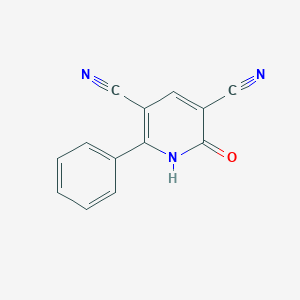
3,5-Dicyano-2-hydroxy-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyano-2-hydroxy-6-phenylpyridine is a heterocyclic compound that belongs to the pyridine family. It is known for its multifunctional properties, making it a versatile compound in scientific research. This compound has been studied for its potential therapeutic applications, particularly as a potent inhibitor of protein tyrosine phosphatases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyano-2-hydroxy-6-phenylpyridine typically involves the reaction of 2-hydroxy-6-phenylpyridine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as acetonitrile and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dicyano-2-hydroxy-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, nitriles, and hydroxylated compounds .
Aplicaciones Científicas De Investigación
3,5-Dicyano-2-hydroxy-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and catalysis.
Biology: The compound is studied for its potential as an inhibitor of protein tyrosine phosphatases, which are involved in various cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: The compound’s unique properties make it suitable for developing innovative materials and compounds.
Mecanismo De Acción
The mechanism of action of 3,5-Dicyano-2-hydroxy-6-phenylpyridine involves its interaction with protein tyrosine phosphatases. By inhibiting these enzymes, the compound can modulate various signaling pathways within cells. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,5-dicyano-6-phenyl-4H-pyran
- 2-Carboxyimino-3,5-dicyano-6-phenyl-4H-pyran
- 2,6-Diamino-3,5-dicyanothiopyran
Comparison
Compared to these similar compounds, 3,5-Dicyano-2-hydroxy-6-phenylpyridine is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
IUPAC Name |
2-oxo-6-phenyl-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-7-10-6-11(8-15)13(17)16-12(10)9-4-2-1-3-5-9/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGGCMXNKYLWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560399 |
Source


|
| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124612-37-9 |
Source


|
| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


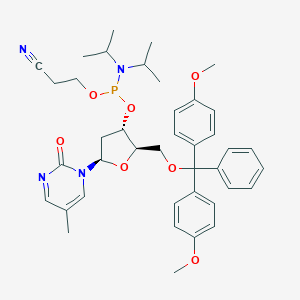
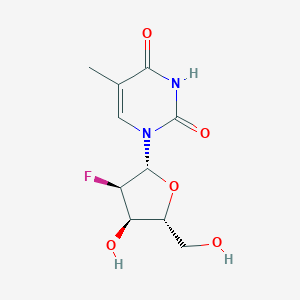



![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)

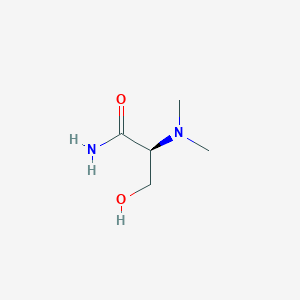
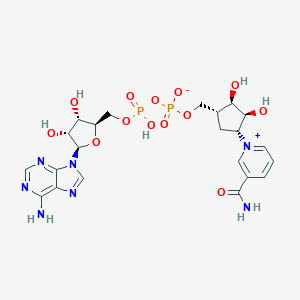
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)


